molecular formula C13H17ClN2O2 B2508280 tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate CAS No. 1211581-54-2

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Cat. No.: B2508280
CAS No.: 1211581-54-2
M. Wt: 268.74
InChI Key: IVFOIKREOFXIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloronicotinic acid and tert-butylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of This compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the naphthyridine ring.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals targeting various diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules in medicinal applications.

    Pathways Involved: The compound can modulate biochemical pathways, leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and applications.

    tert-butyl 2-chloro-1,7-naphthyridine-7(8H)-carboxylate: Similar structure but without the dihydro modification, leading to different chemical properties.

Uniqueness

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate:

Biological Activity

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a synthetic organic compound belonging to the naphthyridine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C13H17ClN2O2C_{13}H_{17}ClN_{2}O_{2} with a molecular weight of approximately 268.74 g/mol .

  • IUPAC Name : this compound
  • CAS Number : 1211581-54-2
  • Molecular Structure : The compound features a naphthyridine core with a tert-butyl ester and a chlorine substituent, which may influence its biological interactions .

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its pharmacological properties. Research indicates that this compound may exhibit various activities including anti-inflammatory, analgesic, and antimicrobial effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of naphthyridine derivatives. For instance:

  • A compound structurally related to tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine demonstrated significant inhibition of inflammatory responses in animal models. The compound showed a reduction in edema comparable to standard anti-inflammatory drugs such as diclofenac .
CompoundInhibition (%) at 1 mMReference
tert-butyl derivative93.80%
Diclofenac90.21%

Analgesic Effects

The analgesic properties of this compound were evaluated through various pain models. It was found to significantly reduce pain responses in animal tests, suggesting its potential as a pain management agent.

Antimicrobial Activity

Preliminary screenings have indicated that tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine exhibits antimicrobial properties against a range of bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways.

The exact mechanism by which tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The chlorine atom may play a critical role in modulating enzyme interactions.
  • The naphthyridine structure can facilitate binding to specific biological targets involved in inflammatory and pain pathways .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Inflammatory Models : A recent study utilized carrageenan-induced paw edema models to assess the anti-inflammatory effects of naphthyridine derivatives. The results indicated significant edema reduction and minimal gastrointestinal toxicity .
  • Antimicrobial Screening : A comparative study tested various naphthyridine derivatives against common pathogens and found that some exhibited superior antibacterial activity compared to traditional antibiotics .

Properties

IUPAC Name

tert-butyl 2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFOIKREOFXIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.